1-(2,6-Dichlorobenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile
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Overview
Description
1-(2,6-Dichlorobenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile is a synthetic organic compound characterized by its complex structure, which includes a dichlorobenzyl group, a phenyl group, and a pyridinecarbonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dichlorobenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 2,6-dichlorobenzyl chloride, which is then reacted with 2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile under controlled conditions. The reaction often requires the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes precise temperature control, the use of high-purity reagents, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Dichlorobenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorobenzyl moiety, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide or potassium carbonate in polar solvents.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,6-Dichlorobenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,6-Dichlorobenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(2,6-Dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile: Similar structure but lacks the phenyl group.
2,6-Dichlorobenzyl alcohol: Shares the dichlorobenzyl moiety but differs in the functional groups attached.
5-Phenyl-1,2-dihydro-3-pyridinecarbonitrile: Similar pyridinecarbonitrile structure but lacks the dichlorobenzyl group.
Uniqueness: 1-(2,6-Dichlorobenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile is unique due to the combination of its dichlorobenzyl, phenyl, and pyridinecarbonitrile groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-2-oxo-5-phenylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2N2O/c20-17-7-4-8-18(21)16(17)12-23-11-15(9-14(10-22)19(23)24)13-5-2-1-3-6-13/h1-9,11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWTVDCLIHVMOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C(=O)C(=C2)C#N)CC3=C(C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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